molecular formula C6H9NO2S B3109394 (1,1-Dioxidotetrahydro-3-thienyl)acetonitrile CAS No. 17236-09-8

(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile

Cat. No. B3109394
CAS RN: 17236-09-8
M. Wt: 159.21
InChI Key: XDMQEOQJTQCQGO-UHFFFAOYSA-N
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Description

“(1,1-Dioxidotetrahydro-3-thienyl)acetonitrile” is a chemical compound with the molecular formula C6H9NO2S and a molecular weight of 159.21 . It is also known by other synonyms such as “3-Thiopheneacetonitrile, tetrahydro-, 1,1-dioxide” and "2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetonitrile" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydrothiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with two oxygen atoms attached to one of the carbon atoms in the ring (forming a 1,1-dioxide group), and a nitrile group (-C≡N) attached to the 3-position of the ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 159.21 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • DNA Research and Sensing Applications : A study by Barthes et al. (2015) explored the development of environmentally sensitive fluorescent dyes for DNA research. They synthesized 2-thienyl conjugates exhibiting increased molar absorption coefficients and enhanced fluorescence quantum yields. These compounds are highly relevant for labeling in nucleic acids and sensing their interactions.

  • Electrochemical Studies : Research by Grimshaw and Perera (1990) focused on the electrochemical behavior of poly(thiophene-benzoquinone) films prepared in acetonitrile. These films were studied using cyclic voltammetry and chronoamperometry, contributing to the understanding of electrochemical properties of such materials.

  • Conductivity Measurements : Aubert et al. (2002) investigated the in situ conductivity of polyethylenedioxythiophene derivatives with different counter ions in acetonitrile. The study, detailed in their paper, revealed that the highest conductivities were obtained with specific counter ions, highlighting the impact of electrolyte choice on the conductive properties of polymers (Aubert et al., 2002).

  • Leishmanicidal Agents Synthesis : Nisar et al. (2013) synthesized bioactive 1,8-dioxo-octahydroxanthene analogs in acetonitrile using Amberlite IR-120H as a catalyst. Their study not only presented a cost-effective and efficient synthesis method but also evaluated these compounds for their leishmanicidal activities, showing significant potential against Leishmania major (Nisar et al., 2013).

  • Chemosensors for Anions : Santos-Figueroa et al. (2012) developed heterocyclic thiosemicarbazone dyes containing thienyl groups for anion recognition. Their research showed that these compounds could act as chromogenic sensors for various anions, with changes in absorption bands and color upon anion coordination (Santos-Figueroa et al., 2012).

  • Hydrogen Peroxide Sensing : A study by Tatsuma et al. (1996) used peroxidase-incorporated conducting polymer electrodes in acetonitrile to detect hydrogen peroxide. These electrodes showed specific current responses to hydrogen peroxide, demonstrating their potential in sensing applications (Tatsuma et al., 1996).

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMQEOQJTQCQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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